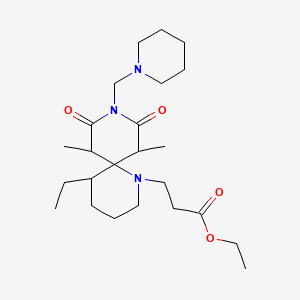

1-Piperidinepropionic acid, alpha,alpha'-(((piperidinomethyl)imino)dicarbonyl)bis(alpha-ethyl-, diethyl ester

Description

It is a solvent-free, light-cure adhesive designed for various applications, including tacking, bonding, encapsulating, coating, and sealing . This compound is known for its rapid curing properties when exposed to ultraviolet light, making it highly efficient for industrial use.

Properties

CAS No. |

96582-94-4 |

|---|---|

Molecular Formula |

C24H41N3O4 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

ethyl 3-[5-ethyl-7,11-dimethyl-8,10-dioxo-9-(piperidin-1-ylmethyl)-1,9-diazaspiro[5.5]undecan-1-yl]propanoate |

InChI |

InChI=1S/C24H41N3O4/c1-5-20-11-10-15-26(16-12-21(28)31-6-2)24(20)18(3)22(29)27(23(30)19(24)4)17-25-13-8-7-9-14-25/h18-20H,5-17H2,1-4H3 |

InChI Key |

FVIHUPDHGKGYEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCN(C12C(C(=O)N(C(=O)C2C)CN3CCCCC3)C)CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch 3751 involves the polymerization of acrylic esters. The process typically includes the following steps:

Monomer Preparation: Acrylic acid or its derivatives are prepared as the primary monomers.

Polymerization: The monomers undergo free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.

Modification: The resulting polymer is then modified with specific functional groups to enhance its adhesive properties.

Industrial Production Methods

In industrial settings, Sch 3751 is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process involves:

Mixing: The monomers and initiators are mixed in a reactor.

Polymerization: The mixture is heated to initiate the polymerization reaction.

Modification: Post-polymerization, the polymer is modified with additional functional groups.

Purification: The final product is purified to remove any unreacted monomers or by-products.

Chemical Reactions Analysis

Types of Reactions

Sch 3751 undergoes several types of chemical reactions, including:

Polymerization: The primary reaction involved in its synthesis.

Cross-linking: Upon exposure to ultraviolet light, the polymer chains cross-link, forming a solid adhesive layer.

Degradation: Under extreme conditions, the polymer can degrade, breaking down into smaller molecules.

Common Reagents and Conditions

Initiators: Benzoyl peroxide, azobisisobutyronitrile.

Solvents: Typically solvent-free, but in some cases, solvents like acetone may be used during the modification stage.

Conditions: Polymerization is usually carried out at elevated temperatures (60-80°C), while cross-linking occurs under ultraviolet light exposure.

Major Products Formed

The major product formed from these reactions is a solid, transparent adhesive layer with high tensile strength and excellent bonding properties.

Scientific Research Applications

Sch 3751 has a wide range of applications in scientific research, including:

Chemistry: Used as a bonding agent in various chemical experiments and industrial processes.

Biology: Employed in the encapsulation of biological samples for microscopy and other analytical techniques.

Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and strong adhesive properties.

Industry: Widely used in the automotive, aerospace, and electronics industries for bonding and sealing components.

Mechanism of Action

The mechanism of action of Sch 3751 involves the formation of strong covalent bonds between the adhesive and the substrate. Upon exposure to ultraviolet light, the polymer chains cross-link, creating a solid adhesive layer. This cross-linking process enhances the mechanical strength and durability of the adhesive. The molecular targets include the functional groups on the substrate surface, which interact with the adhesive to form strong bonds.

Comparison with Similar Compounds

Similar Compounds

Henkel Loctite AA 3751: A similar light-cure adhesive with modified acrylic ester composition.

Henkel Loctite AA 3751 LiteTak: Another variant with slightly different curing properties.

Tripoli Buffing Compound: Used for similar applications but differs in chemical composition and curing mechanism.

Uniqueness

Sch 3751 stands out due to its rapid curing time, solvent-free composition, and high tensile strength. Unlike other adhesives, it cures in seconds when exposed to ultraviolet light, making it highly efficient for industrial applications. Its modified acrylic ester composition provides excellent bonding properties and chemical resistance, making it suitable for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.